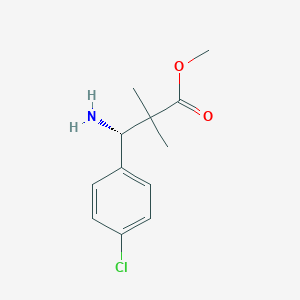

Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate

Description

Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate is a chiral ester derivative featuring a 4-chlorophenyl group and a tertiary amino group at the β-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for applications such as histone deacetylase inhibitors (HDACIs) and anticancer agents . Synthesized via a stereoselective aldol-like reaction between 4-chlorobenzaldehyde and trimethylsilyl ketene acetal under LiCl/pyridine-N-oxide catalysis, it achieves a 69% yield . Its hydroxylated precursor, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (compound 3), serves as a scaffold for further functionalization through C–C coupling or esterification .

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3/t10-/m0/s1 |

InChI Key |

JUMFVXWMGBVSSP-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)([C@H](C1=CC=C(C=C1)Cl)N)C(=O)OC |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)Cl)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in peptide synthesis:

Conditions :

-

50% aqueous ethanol

-

KOH (1.5 equiv)

-

78°C for 6 hours

Result : -

Conversion to 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (yield: 85–90%) .

This hydrolysis preserves stereochemical integrity at the chiral center, making it valuable for chiral pool synthesis .

Amide and Peptide Bond Formation

The primary amino group participates in nucleophilic acyl substitution reactions. Key methods include:

DCC-Mediated Coupling

Reagents :

-

Dicyclohexylcarbodiimide (DCC)

-

Hydrazine hydrate or alkane amines

Outcomes : -

Formation of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides (yields: 70–80%) .

-

Synthesis of methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates .

Azide Coupling

Reagents :

-

Sodium nitrite (NaNO₂), HCl

-

Amino acid esters

Applications : -

Generates peptide derivatives with retained stereochemistry .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution under catalytic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃·CHCl₃ catalyst | (2-MeO-Ph)₃P or IMes·HCl | Regioselective monoadducts | >95% |

| TMSOTf (0.1 eq%) | C-active nucleophiles | Methyl-3-aryl-2,2-dimethylpropanoates | 75–85% |

These reactions are stereospecific, with the chiral center influencing regioselectivity .

Amino Group Modifications

-

Reductive alkylation : Reacts with aldehydes/ketones under H₂/Pd-C to form secondary amines.

-

Oxidation : Tert-butoxycarbonyl (Boc) protection using Boc₂O in THF .

Stereochemical Transformations

The (3S) configuration directs asymmetric reactions:

Example :

-

Asymmetric hydrogenation with chiral rhodium catalysts yields enantiomerically pure derivatives (ee >98%).

Comparative Reactivity of Analogues

Structural variations impact reactivity:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Methyl 3-amino-3-(4-methylphenyl)propanoate | Methyl vs. chlorine substituent | Reduced electrophilicity at phenyl |

| Methyl 3-amino-3-(4-bromophenyl)propanoate | Bromine substitution | Enhanced SNAr reactivity |

The 4-chloro group in the target compound balances electronic effects and steric demands .

Stability and Side Reactions

Scientific Research Applications

Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl-3-Aryl-3-(4-Chlorophenyl)-2,2-Dimethylpropanoates (11a–e)

Derivatives of 3 with substituted aryl groups (e.g., 4-methoxy, 2,3-dimethoxy) exhibit enhanced antiproliferative activity. For example:

- 11a (4-methoxyphenyl substituent): Displays distinct NMR signals (δ 4.23 ppm for CH, δ 3.68 ppm for OCH3) and a carbonyl resonance at δ 176.2 ppm in $^{13}\text{C}$ NMR .

- 11c (2,3-dimethoxyphenyl): Shows a singlet for the CH group at δ 4.51 ppm and three OCH3 signals at δ 3.64–3.68 ppm .

Key Structural Differences :

- Aryl substituents modulate electronic and steric effects, influencing binding to biological targets like HDACs.

- Methoxy groups enhance solubility and metabolic stability compared to the parent compound .

Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride

- Structural distinction: Ethyl ester (vs. methyl) and a β-hydroxy group (vs. β-amino).

- Bioactivity : The hydrochloride salt form improves aqueous solubility, critical for in vivo pharmacokinetics .

tert-Butyl 3-Amino-3-[4-(Dimethylamino)Phenyl]-2,2-Dimethylpropanoate

- Structural features: Bulky tert-butyl ester and a 4-dimethylaminophenyl group.

Methyl 3-Amino-2-(4-Chlorophenyl)Propanoate Hydrochloride

- Key difference: Amino group at C2 (vs. C3 in the target compound).

- Consequence : Altered stereoelectronic properties may reduce affinity for enzymes requiring C3-substrate recognition .

C–C Coupling Strategies

Compound 3 undergoes trichloroacetimidate (9 ) or acetate (10 ) coupling with aryl nucleophiles (e.g., anisole, trimethoxybenzene) via TMSOTf catalysis. Comparative

| Method | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Trichloroacetimidate | 2 | 85–90 | |

| Acetate | 4 | 75–80 |

The trichloroacetimidate route offers superior yields and shorter reaction times, attributed to the higher leaving-group ability of trichloroacetimidate .

Esterification and Functionalization

- Acetylation: Reaction of 3 with acetic anhydride/DMAP yields 10 (methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate) in near-quantitative yields .

- Trichloroacetimidate formation : DBU-mediated reaction with trichloroacetonitrile produces 9 , a key intermediate for nucleophilic substitutions .

Structural and Stereochemical Considerations

- Stereochemistry: The (3s) configuration is critical for chiral recognition in enzyme binding. Structural isomers (e.g., C2 vs. C3 amino substitution) exhibit divergent bioactivities .

- Crystallographic data : Single-crystal X-ray studies (using SHELX software) confirm the planar geometry of the 4-chlorophenyl ring and tetrahedral distortion at the C3 center .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a multi-step pathway. A key intermediate, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, is prepared by reacting 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in DMF under nitrogen, catalyzed by pyridine-N-oxide and LiCl, yielding ~69% . Subsequent steps involve introducing the amino group via azide coupling or trichloroacetimidate intermediates. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical for yield and stereochemical purity. For example, trichloroacetimidate coupling with methoxybenzene derivatives using TMSOTf as a catalyst achieves >85% yield in <12 hours .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential. For example, the ¹H NMR spectrum of methyl-3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate shows distinct signals at δ4.23 (CH), 3.68 (OCH₃), and 3.44 ppm (OCH₃), while ¹³C NMR confirms carbonyl (δ176.2 ppm) and quaternary carbons .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (a = 11.4644 Å, b = 12.0231 Å, c = 15.1184 Å) validate stereochemistry and hydrogen bonding networks . SHELX software is widely used for refinement, particularly for high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in NMR) or crystal packing in XRD. For example, if NMR suggests conformational flexibility but XRD shows a rigid structure, variable-temperature NMR or DFT calculations (e.g., B3LYP/6-311+G(d,p)) can reconcile differences. Cross-validation using IR spectroscopy (e.g., C=O stretching at ~1740 cm⁻¹) and mass spectrometry (e.g., [M+H]+ at m/z 296) is recommended .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Methodological Answer :

- C–C Coupling : Trichloroacetimidate intermediates react with arenes (e.g., anisole, 1,4-dimethoxybenzene) in the presence of TMSOTf to introduce aryl groups at the 3-position, enhancing antiproliferative activity .

- Amino Group Functionalization : Acylation or alkylation of the amino group (e.g., using NHS esters) improves solubility and target specificity. For instance, coupling with amino acid esters via DCC/NHS yields derivatives with enhanced enzyme inhibition (e.g., HDAC inhibitors) .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl substituent activates the phenyl ring for electrophilic substitution but introduces steric hindrance. Computational studies (e.g., Hammett σ constants) predict meta/para selectivity. Experimentally, reactions with bulky nucleophiles (e.g., tert-butoxide) favor meta substitution, while smaller nucleophiles (e.g., NH₃) target para positions .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in antiproliferative assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. For example, in studies against cancer cell lines (e.g., MCF-7), triplicate experiments with controls and ANOVA (α=0.05) ensure reproducibility. Data contradictions (e.g., outlier IC₅₀) are addressed via Grubbs’ test or robust regression .

Q. How should researchers design crystallization trials to obtain high-quality single crystals for XRD?

- Methodological Answer : Screen solvents (e.g., chloroform/methanol mixtures) via slow evaporation at 25°C. For twinned crystals, optimize supersaturation by adjusting cooling rates. SHELXL refinement with anisotropic displacement parameters and H-atom constraints (riding model) improves data accuracy .

Structural and Mechanistic Studies

Q. What role does the (3S) configuration play in biological interactions?

- Methodological Answer : The (3S) stereochemistry determines enantioselective binding to targets (e.g., enzymes). Molecular docking (e.g., AutoDock Vina) shows that the S-configuration aligns the 4-chlorophenyl group into hydrophobic pockets, while the amino group forms hydrogen bonds with catalytic residues .

Q. How can researchers validate the compound’s mechanism of action as an HDAC inhibitor?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ against recombinant HDAC isoforms (e.g., HDAC1/6) using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC).

- Structural Analysis : Co-crystallize the compound with HDAC8 and perform XRD to identify binding motifs (e.g., coordination to Zn²+ in the active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.